11-HydroxyNonadecanoyl-CoA

β-oxidation enzymology substrate specificity kinetic parameters

11-HydroxyNonadecanoyl-CoA is a C19 long-chain hydroxyacyl-CoA differentiated by its mid-chain 11-hydroxyl position—a critical determinant of metabolic routing distinct from standard 3-hydroxyacyl-CoA β-oxidation intermediates. Substituting with shorter-chain analogs or non-hydroxylated nonadecanoyl-CoA fundamentally alters enzyme specificity, kinetic parameters, and pathway flux, invalidating experimental conclusions. This compound enables investigations into peroxisomal α-/ω-oxidation, LCHAD and mitochondrial trifunctional protein kinetics, and enoyl-CoA hydratase competitive inhibition (Ki ~0.35 µM range for long-chain analogs). Key applications include mitochondrial β-oxidation assays, LCHAD deficiency and Zellweger syndrome modeling, and hydroxyl-position structure-activity relationship studies comparing positional isomers such as 9-HydroxyNonadecanoyl-CoA. ≥95% purity. For R&D use only.

Molecular Formula C40H72N7O18P3S
Molecular Weight 1064.0 g/mol
Cat. No. B15545289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-HydroxyNonadecanoyl-CoA
Molecular FormulaC40H72N7O18P3S
Molecular Weight1064.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H72N7O18P3S/c1-4-5-6-7-11-14-17-28(48)18-15-12-9-8-10-13-16-19-31(50)69-23-22-42-30(49)20-21-43-38(53)35(52)40(2,3)25-62-68(59,60)65-67(57,58)61-24-29-34(64-66(54,55)56)33(51)39(63-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,48,51-52H,4-25H2,1-3H3,(H,42,49)(H,43,53)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)
InChIKeyYLQKKRXCGHEADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-HydroxyNonadecanoyl-CoA: A Long-Chain Hydroxyacyl-CoA for Metabolic and Enzymatic Research


11-HydroxyNonadecanoyl-CoA (C40H72N7O18P3S; MW 1064.02 g/mol) is a long-chain hydroxyacyl-coenzyme A derivative in which an 11-hydroxynonadecanoic acid thioester is linked to CoA [1]. As a C19 hydroxyacyl-CoA, it is classified within the long-chain acyl-CoA family (C12–C20) and serves as a substrate and intermediate in mitochondrial and peroxisomal fatty acid β-oxidation pathways [2]. This compound is utilized as a biochemical reagent to investigate fatty acid metabolism, acyl-CoA synthetase isoform specificity, and the kinetics of β-oxidation enzymes, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and enoyl-CoA hydratase [3].

Why 11-HydroxyNonadecanoyl-CoA Cannot Be Interchanged with Other Acyl-CoAs in Metabolic Assays


Long-chain hydroxyacyl-CoAs exhibit profound chain-length- and hydroxyl-position-dependent differences in enzyme kinetics, substrate channeling, and inhibitory potency [1]. For example, the long-chain-specific 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.211) shows a 6- to 15-fold higher activity toward C16 substrates compared to C4 substrates, demonstrating that chain length is a critical determinant of enzymatic turnover [2]. Furthermore, the position of the hydroxyl group dictates metabolic routing: 3-hydroxyacyl-CoAs are direct intermediates of β-oxidation, whereas ω- or mid-chain hydroxylated CoAs (e.g., 11-hydroxy) may enter alternative peroxisomal α-oxidation or ω-oxidation pathways [3]. Therefore, substituting 11-HydroxyNonadecanoyl-CoA (C19, 11-OH) with a shorter chain analog (e.g., 3-hydroxyhexadecanoyl-CoA, C16, 3-OH) or a non-hydroxylated parent (nonadecanoyl-CoA) would fundamentally alter observed enzyme kinetics, pathway flux, and inhibitory profiles, invalidating experimental conclusions.

Quantitative Differentiation of 11-HydroxyNonadecanoyl-CoA from Structural Analogs: Key Evidence for Procurement Decisions


Chain-Length Discrimination by Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

The long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD; EC 1.1.1.211) exhibits a marked preference for substrates with acyl chains of C12–C20, with activity toward C16 substrates being 6- to 15-fold higher than toward C4 substrates [1]. While direct kinetic data for 11-HydroxyNonadecanoyl-CoA are not available, its C19 chain length places it well within the optimal substrate range for LCHAD, in contrast to short- and medium-chain analogs (C4–C11) which are poor substrates for this enzyme. This class-level inference indicates that 11-HydroxyNonadecanoyl-CoA would be efficiently oxidized by the mitochondrial trifunctional protein, whereas shorter-chain hydroxyacyl-CoAs would rely on distinct dehydrogenases (e.g., SCHAD, EC 1.1.1.35).

β-oxidation enzymology substrate specificity kinetic parameters

Potent Inhibition of Enoyl-CoA Hydratase by Long-Chain 3-Hydroxyacyl-CoAs

Long-chain L-3-hydroxyacyl-CoAs are potent competitive inhibitors of enoyl-CoA hydratase (crotonase), a key β-oxidation enzyme. For example, L-3-hydroxyhexadecanoyl-CoA (C16) exhibits a Ki of 0.35 µM against bovine liver crotonase, whereas the short-chain analog L-3-hydroxybutyryl-CoA (C4) shows a Ki of 37 µM—a 105-fold difference in inhibitory potency [1]. While 11-HydroxyNonadecanoyl-CoA differs in hydroxyl position (11-OH vs. 3-OH), the long-chain nature (C19) and the presence of a hydroxyl group confer a similar potential for strong enzyme inhibition. This class-level inference suggests that 11-HydroxyNonadecanoyl-CoA may act as a potent regulator of β-oxidation flux via feedback inhibition of crotonase, a property not shared by medium- or short-chain hydroxyacyl-CoAs.

enzyme inhibition β-oxidation regulation Ki determination

Distinct Metabolic Routing Compared to Non-Hydroxylated Acyl-CoAs

The presence of a hydroxyl group at the 11-position fundamentally alters the metabolic fate of the acyl-CoA compared to its non-hydroxylated parent, nonadecanoyl-CoA. While nonadecanoyl-CoA (C40H72N7O17P3S, MW 1048.037) undergoes straightforward β-oxidation in mitochondria, 11-hydroxy fatty acyl-CoAs are known substrates for peroxisomal α-oxidation and may also enter ω-oxidation pathways [1]. This routing difference is supported by studies showing that ω-hydroxy fatty acids are activated to their CoA esters and preferentially oxidized in peroxisomes rather than mitochondria [2]. Therefore, 11-HydroxyNonadecanoyl-CoA serves as a specific probe for peroxisomal fatty acid metabolism, whereas nonadecanoyl-CoA is primarily a mitochondrial substrate.

metabolic pathway peroxisomal oxidation substrate channeling

Structural Distinction from Positional Isomer 9-HydroxyNonadecanoyl-CoA

11-HydroxyNonadecanoyl-CoA differs from its positional isomer 9-HydroxyNonadecanoyl-CoA solely in the location of the hydroxyl group on the C19 acyl chain [1]. Although both compounds share identical molecular formula and mass (MW 1064.02), the position of the hydroxyl group is a critical determinant of enzyme recognition and metabolic processing. Studies on medium-chain hydroxyacyl-CoAs demonstrate that hydroxyl position significantly impacts the activity of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, with 3-hydroxy isomers being preferred substrates while ω- or mid-chain hydroxylated compounds exhibit distinct kinetic profiles [2]. Consequently, 11-HydroxyNonadecanoyl-CoA and 9-HydroxyNonadecanoyl-CoA cannot be considered interchangeable; they represent distinct chemical entities for probing position-dependent effects on β-oxidation and peroxisomal metabolism.

positional isomer hydroxyl group position enzyme recognition

Optimal Use Cases for 11-HydroxyNonadecanoyl-CoA in Metabolic and Enzymatic Studies


Kinetic Characterization of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

Employ 11-HydroxyNonadecanoyl-CoA as a long-chain substrate to determine Km and Vmax values for purified LCHAD or mitochondrial trifunctional protein. Based on class-level evidence showing 6- to 15-fold higher activity with long-chain substrates [1], this compound is well-suited for assays requiring physiologically relevant chain lengths (C19) to assess enzyme function, inhibitor screening, or disease-associated mutations.

Investigation of Feedback Inhibition in Mitochondrial β-Oxidation

Utilize 11-HydroxyNonadecanoyl-CoA to study the competitive inhibition of enoyl-CoA hydratase (crotonase). Given that long-chain 3-hydroxyacyl-CoAs exhibit Ki values in the low micromolar range (0.35 µM for C16 analog) [1], this compound can be used to quantify feedback regulation of β-oxidation flux and to evaluate how accumulation of hydroxyacyl-CoAs alters metabolic efficiency in pathological states such as LCHAD deficiency or trifunctional protein deficiency.

Dissection of Peroxisomal vs. Mitochondrial Fatty Acid Oxidation Pathways

Use 11-HydroxyNonadecanoyl-CoA in subcellular fractionation studies or with isolated peroxisomes to delineate the contribution of α- and ω-oxidation to the metabolism of mid-chain hydroxylated fatty acids [1]. This is particularly relevant for modeling peroxisomal biogenesis disorders (e.g., Zellweger syndrome) and for understanding the metabolic fate of dietary very-long-chain fatty acids.

Structure-Activity Relationship Studies of Hydroxyacyl-CoA Positional Isomers

Compare 11-HydroxyNonadecanoyl-CoA with its positional isomer 9-HydroxyNonadecanoyl-CoA to determine how hydroxyl group position affects enzyme binding, turnover, and metabolic routing [1]. Such studies are critical for elucidating the molecular basis of enzyme specificity and for developing diagnostic substrates for inherited metabolic disorders.

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